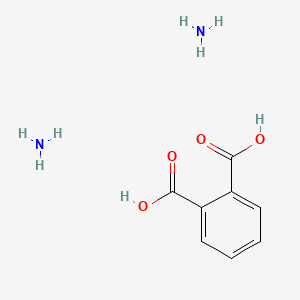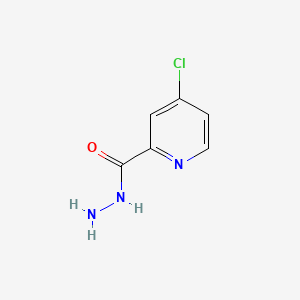
Magnesium, chloro(2-methyl-2-phenylpropyl)-
Vue d'ensemble
Description
Magnesium, chloro(2-methyl-2-phenylpropyl)-, is an organomagnesium compound that has been used in a variety of scientific and industrial applications. This compound has a variety of important characteristics, including its ability to act as a catalyst and its solubility in organic solvents.
Applications De Recherche Scientifique
Nanoscale Fillers
Field
Application
In the last few decades, there has been a trend involving the use of nanoscale fillers in a variety of applications .
Methods
Significant improvements have been achieved in the areas of their preparation and further applications .
Results
These nanoscale fillers have been used in industry, agriculture, and medicine .
Photocatalytic Antimicrobial, Antibiofilm and Antifungal Applications
Field
Application
Magnesium oxide nanoparticles (MgO NPs) have emerged as potential materials for various biomedical applications due to their unique physicochemical properties .
Methods
MgO NPs synthesised using green methods are non-toxic, eco-friendly and have high stability for a wide range of biological, medical and catalytic applications .
Results
Its photocatalytic properties show a suitable inhibitory function against pathogenic agents, such as microbial proliferation, biofilm formation and fungal growth .
Pollutant Removal
Field
Application
Magnesium oxide (MgO) is widely applied in various applications due to its fascinating properties, which allow its use in different scientific areas. In the last decade, there has been increasing interest in developing and using MgO for various kinds of pollutant removal .
Methods
The specific methods of application or experimental procedures for pollutant removal using MgO are not detailed in the source .
Results
The results or outcomes obtained from the use of MgO in pollutant removal are not specified in the source .
Biomedical Applications
Application
Magnesium oxide nanoparticles have excellent biocompatibility, stability, and diverse biomedical uses, such as antimicrobial, antioxidant, anticancer, and antidiabetic properties, as well as tissue engineering, bioimaging, and drug delivery applications .
Methods
The specific methods of application or experimental procedures for these biomedical applications are not detailed in the source .
Results
The results or outcomes obtained from these biomedical applications of magnesium oxide nanoparticles are not specified in the source .
Semiconductor Applications
Field
Application
Magnesium oxide nanoparticles are utilized for various applications including semiconductors .
Methods
The specific methods of application or experimental procedures for semiconductor applications are not detailed in the source .
Results
The results or outcomes obtained from the use of magnesium oxide nanoparticles in semiconductor applications are not specified in the source .
Pollutant Removal in Wastewater
Application
Magnesium oxide is widely applied in various applications due to its fascinating properties, which allow its use in different scientific areas. In the last decade, there has been increasing interest in developing and using MgO for various kinds of pollutant removal .
Methods
The specific methods of application or experimental procedures for pollutant removal in wastewater using MgO are not detailed in the source .
Results
The results or outcomes obtained from the use of MgO in pollutant removal in wastewater are not specified in the source .
Propriétés
IUPAC Name |
magnesium;2-methanidylpropan-2-ylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKDPFKCXZKJU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067905 | |
| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
CAS RN |
35293-35-7 | |
| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035293357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(2-methyl-2-phenylpropyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)


![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)





![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)


